2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCKHXSUEKGHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Chloro 5 Fluorophenyl 1,3 Dioxolane
Classical and Acid-Catalyzed Cyclization Reactions
The most fundamental and widely employed method for synthesizing 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is the direct condensation of the corresponding aldehyde with ethylene (B1197577) glycol. This equilibrium reaction is typically driven to completion by the removal of water, a byproduct of the reaction.
The formation of this compound involves the acid-catalyzed reaction between 3-chloro-5-fluorobenzaldehyde (B1363420) and ethylene glycol. In a typical procedure, the aldehyde and a slight excess of ethylene glycol are dissolved in a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane. jcsp.org.pk The mixture is heated to reflux in the presence of an acid catalyst, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus. jcsp.org.pk This removal of water shifts the reaction equilibrium towards the formation of the acetal (B89532) product, leading to high yields. The reaction is a classic example of carbonyl group protection, resulting in a stable five-membered dioxolane ring that is inert to many reagents that would otherwise react with the aldehyde.
The proposed mechanism begins with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular cyclization occurs via the attack of the second hydroxyl group of the glycol chain, and deprotonation of the resulting oxonium ion yields the this compound product and regenerates the acid catalyst. researchgate.net
The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the acetalization process. While traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective, they present challenges such as equipment corrosion and difficult separation from the product mixture. jcsp.org.pk
To overcome these limitations, extensive research has focused on developing heterogeneous solid acid catalysts. These catalysts are easily separable by filtration, often reusable, and generally more environmentally benign. jcsp.org.pkresearchgate.net Examples include heteropolyacids like tungstophosphoric acid (HPW) supported on metal oxides such as TiO₂, CeO₂, or ZrO₂. jcsp.org.pkiaea.orgresearchgate.net A 20 wt% HPW/TiO₂ catalyst, for instance, has demonstrated high activity and superior acetal yields (over 90%) in the acetalization of benzaldehyde (B42025), a close structural analog. jcsp.org.pkresearchgate.net The high efficiency of these supported catalysts is attributed to their high surface area and the synergistic effect of Brønsted and Lewis acid sites. jcsp.org.pkiaea.org Other innovative catalysts include sulfonic acid-functionalized metal-organic frameworks (MOFs), which also show high catalytic activity and can be reused multiple times without a significant loss in performance. researchgate.net
The table below summarizes the performance of various catalysts in the analogous reaction of benzaldehyde with ethylene glycol.
Table 1: Comparison of Catalysts for Acetalization of Benzaldehyde with Ethylene Glycol
| Catalyst | Reaction Conditions | Solvent | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 20 wt% HPW/TiO₂ | 85 °C, 3 h | Cyclohexane | 93.4 | jcsp.org.pk, researchgate.net |
| Sulfonic Acid-functionalized MOF | 80 °C, 25 min | Toluene | 97 | researchgate.net |
| Acid Red 52 (Photocatalyst) | Room Temp, 2 h | Ethylene Glycol | 93 | epa.gov |
Advanced and Stereoselective Synthetic Approaches
Beyond classical methods, advanced synthetic strategies have been developed to afford greater control over selectivity and to introduce chirality, a critical aspect for pharmaceutical intermediates.
Chemoselectivity in the synthesis of this compound refers to the selective reaction of the aldehyde group while leaving the chloro and fluoro substituents on the aromatic ring untouched. Standard acid-catalyzed acetalization is inherently highly chemoselective for the aldehyde functional group.
Regioselectivity concerns the specific atoms that form new bonds. The condensation of an aldehyde with ethylene glycol is highly regioselective, leading exclusively to the five-membered 1,3-dioxolane (B20135) ring. More complex scenarios can arise with multifunctional substrates. For instance, in rhodium-catalyzed 1,3-dipolar cycloadditions between carbonyl ylides and various aryl aldehydes, high chemoselectivity is observed, with the reaction favoring electron-deficient aldehydes over electron-rich ones. nih.gov While not a direct synthesis of the target compound, this illustrates how catalyst systems can be tuned to selectively target one aldehyde over another in a competitive environment. The study of regioselective ring-opening of acetals in carbohydrate chemistry further highlights the sophisticated control that can be achieved in reactions involving acetal groups, although this involves bond cleavage rather than formation. researchgate.net
When the carbon atom of the original carbonyl group (C2 of the dioxolane ring) becomes a stereocenter, or when chiral diols are used, controlling the stereochemistry of the product is paramount. Several advanced methods achieve this with high precision.
One sophisticated approach involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. nih.gov This reaction proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, whose subsequent trapping by the nucleophile is stereoselective, thus controlling the final stereochemistry of the dioxolane product. nih.gov
Another powerful strategy is the asymmetric 1,3-dipolar cycloaddition. The reaction between an acyclic carbonyl ylide and an aldehyde can be catalyzed by a chiral binaphthyldiimine-Ni(II) complex to provide cis-1,3-dioxolanes with high levels of both diastereoselectivity and enantioselectivity. These methods represent the cutting edge of chiral dioxolane synthesis, providing access to optically pure compounds for specialized applications.
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous materials. epa.gov The synthesis of this compound can be made significantly "greener" by adopting several principles.
A primary green strategy is the replacement of corrosive and non-recoverable homogeneous acids with reusable solid acid catalysts, as detailed in section 2.1.2. jcsp.org.pkresearchgate.net Catalysts like HPW/TiO₂ can be recovered and reused for multiple cycles with minimal loss of activity, drastically reducing acid waste. jcsp.org.pkresearchgate.net
Another approach involves using alternative energy sources. Microwave irradiation and sonochemistry (ultrasound) are known to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govnih.gov Photocatalysis offers another mild and efficient route; for example, the dye Acid Red 52 can catalyze the acetalization of aldehydes at room temperature using visible light, with the alcohol reactant also serving as the solvent. epa.gov
Table 2: Overview of Green Chemistry Approaches in Acetalization
| Green Approach | Principle | Example Method/Catalyst | Advantages | Reference(s) |
|---|---|---|---|---|
| Reusable Catalysts | Waste Reduction | Heterogeneous solid acids (e.g., HPW/TiO₂, Sulfonated MOFs) | Easy separation, reusability, reduced corrosion and pollution. | jcsp.org.pk, researchgate.net, researchgate.net |
| Alternative Energy | Energy Efficiency | Microwave irradiation, Sonochemistry (ultrasound) | Shorter reaction times, higher yields, reduced side reactions. | nih.gov, nih.gov |
| Photocatalysis | Mild Conditions | Acid Red 52 photocatalyst with visible light | Room temperature reaction, low catalyst loading, sustainable solvent. | epa.gov |
Precursor Preparation and Functional Group Interconversions for the 3-Chloro-5-fluorophenyl Moiety
The assembly of the 3-chloro-5-fluorophenyl group is a multi-step process that often begins with simpler, commercially available fluorinated or chlorinated benzene (B151609) derivatives. The synthetic design must carefully consider the directing effects of the existing halogen substituents to install subsequent groups at the correct positions.
A common and effective strategy to synthesize 3-chloro-5-fluorobenzaldehyde involves the chemical manipulation of precursors that already contain the required carbon framework. One viable pathway begins with 3-chloro-5-fluoroaniline, an extensively used building block in the preparation of active pharmaceutical ingredients. ossila.com This approach leverages well-established functional group interconversions to arrive at the target aldehyde.
The synthesis can proceed via the formation of a nitrile intermediate, 3-chloro-5-fluorobenzonitrile, which is then reduced to the aldehyde. This pathway is outlined below:
Diazotization of Aniline (B41778): The process starts with the diazotization of 3-chloro-5-fluoroaniline. This reaction, typically carried out in a cold, acidic medium with sodium nitrite (B80452) (NaNO₂), converts the primary amino group into a diazonium salt. This diazonium salt is a versatile intermediate for introducing a variety of functional groups.
Sandmeyer Reaction: The resulting diazonium salt is then subjected to a Sandmeyer reaction to introduce a cyano group. By treating the diazonium salt with a copper(I) cyanide (CuCN) solution, the diazonio group is replaced by a nitrile (-CN), yielding 3-chloro-5-fluorobenzonitrile. The synthesis of the related 3-chloro-5-fluorobenzamide (B1350729) from this nitrile intermediate has been documented, confirming its utility as a precursor. prepchem.com
Reduction of Nitrile to Aldehyde: The final step is the partial reduction of the nitrile group to an aldehyde. This transformation can be effectively achieved using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures to prevent over-reduction to the corresponding amine. This method is a standard procedure for converting nitriles to aldehydes.
An alternative precursor that could be considered is 1,3-difluorobenzene (B1663923). google.commasterorganicchemistry.com The synthesis of 3-chloro-5-fluorobenzaldehyde from this starting material would require an initial electrophilic chlorination followed by a formylation step. However, the formylation of the resulting 1-chloro-3,5-difluorobenzene, an electron-deactivated arene, can be challenging. Methods like the Vilsmeier-Haack reaction are generally more effective for electron-rich aromatic systems. jk-sci.comwikipedia.org Therefore, the pathway involving functional group interconversion from a substituted aniline or a similar precursor is often more synthetically practical.
| Step | Starting Material | Reagents and Conditions | Product | Transformation Type |
|---|---|---|---|---|
| 1 | 3-Chloro-5-fluoroaniline | 1. HCl, H₂O, 0-5 °C 2. NaNO₂ (aq) | 3-Chloro-5-fluorobenzenediazonium chloride | Diazotization |
| 2 | 3-Chloro-5-fluorobenzenediazonium chloride | CuCN, KCN, heat | 3-Chloro-5-fluorobenzonitrile | Sandmeyer Reaction (Cyonation) |
| 3 | 3-Chloro-5-fluorobenzonitrile | 1. DIBAL-H, Toluene, -78 °C 2. H₂O or dilute acid workup | 3-Chloro-5-fluorobenzaldehyde | Partial Reduction |
The introduction of halogen atoms onto an aromatic ring is a cornerstone of synthetic organic chemistry, primarily achieved through electrophilic aromatic substitution. masterorganicchemistry.com The specific strategy and reagents employed depend on the desired halogen and the nature of the aromatic substrate.
Electrophilic Chlorination and Bromination: The most common method for introducing chlorine or bromine to an aromatic ring involves the direct reaction with the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Mechanism: The reaction proceeds in three main steps:
Activation of the Electrophile: The Lewis acid (e.g., iron(III) chloride, FeCl₃, or aluminum chloride, AlCl₃) coordinates to one of the halogen atoms, polarizing the halogen-halogen bond and creating a highly reactive, positively charged electrophile. masterorganicchemistry.com
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the activated halogen electrophile. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation: A weak base, often the halide anion complex formed during the activation step (e.g., [FeCl₄]⁻), removes a proton from the carbon atom bearing the new halogen. This action restores the aromaticity of the ring, yielding the halogenated product. masterorganicchemistry.com
The regioselectivity of the reaction is dictated by the substituents already present on the benzene ring. Halogens as substituents are deactivating yet ortho-, para-directing. For example, the electrophilic chlorination of 1,3-difluorobenzene would be directed by the fluorine atoms primarily to the ortho and para positions.
Fluorination and Iodination: Direct fluorination of aromatic rings with fluorine gas (F₂) is highly exothermic and difficult to control, thus it is rarely employed in standard laboratory synthesis. masterorganicchemistry.com Instead, fluorine is typically introduced using indirect methods:
Balz-Schiemann Reaction: This involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. google.com
Halogen Exchange (Halex) Reaction: This method involves nucleophilic substitution of another halogen (typically chlorine) with fluoride (B91410), often using a source like potassium fluoride (KF). google.com
Iodination is also possible via electrophilic substitution but is slower than chlorination or bromination. The reaction often requires an oxidizing agent (e.g., nitric acid) to be used with iodine (I₂) to generate a more potent electrophilic iodine species.
Chemical Reactivity and Transformation Pathways of 2 3 Chloro 5 Fluorophenyl 1,3 Dioxolane
Dioxolane Ring Reactivity
The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532) that is generally stable under basic and nucleophilic conditions but is reactive towards acids, electrophiles, and radical-generating conditions.
Acid-Catalyzed Hydrolysis and Deprotection Mechanisms
The most common reaction of the 2-aryl-1,3-dioxolane moiety is acid-catalyzed hydrolysis, a fundamental process for deprotection to reveal the parent carbonyl compound, in this case, 3-chloro-5-fluorobenzaldehyde (B1363420). This reaction is typically performed in the presence of an acid catalyst in an aqueous medium. nsf.govyoutube.com
General Mechanism of Acid-Catalyzed Dioxolane Hydrolysis
| Step | Description |
|---|---|
| 1. Protonation | A dioxolane oxygen atom is protonated by an acid catalyst (H₃O⁺). |
| 2. Ring Opening | The C-O bond cleaves, forming a resonance-stabilized oxocarbenium ion and ethylene (B1197577) glycol. |
| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbocation. |
| 4. Deprotonation | A water molecule removes a proton, forming a hemiacetal intermediate. |
| 5. Regeneration | The hemiacetal is protonated and eliminates ethylene glycol to form the protonated carbonyl, which is then deprotonated to yield the final aldehyde or ketone. |
Nucleophilic and Electrophilic Ring-Opening Reactions
While stable to many nucleophiles, the dioxolane ring can undergo ring-opening under specific conditions, often facilitated by Lewis acids. researchgate.net The reaction of 2-substituted-1,3-dioxolanes with organometallic reagents in the presence of a Lewis acid can lead to the formation of mono-protected diols. For instance, selective Lewis acid activation of the acetal can generate an oxocarbenium ion, which then initiates a ring-opening event. researchgate.net
Reductive ring-opening can also be achieved using hydride reagents. The regioselectivity of this cleavage is influenced by the choice of reagent and the steric and electronic properties of the substituents. For example, reagents like diisobutylaluminium hydride (DIBALH) can act as both a Lewis acid to coordinate with an oxygen atom and a hydride source to reductively cleave the ring, yielding a protected primary alcohol. researchgate.net
Radical Reactions and Hydrogen Atom Transfer involving the Dioxolane Ring
The 1,3-dioxolane ring can participate in radical reactions, primarily through hydrogen atom transfer (HAT) from the C2 position (the carbon atom situated between the two oxygen atoms). This process generates a dioxolanyl radical, which is stabilized by the adjacent oxygen atoms. nsf.govacs.org This radical can then engage in various transformations, such as addition to electron-deficient alkenes or imines. acs.orgorganic-chemistry.orgorganic-chemistry.org
The generation of the dioxolanyl radical can be initiated photochemically, often using a photosensitizer, or through chemical means with radical initiators. acs.org The reactivity of the C-H bond at the C2 position makes it a key site for functionalization via radical pathways. Computational studies have explored the energetics of such HAT processes, confirming the feasibility of generating carbon-centered radicals at this position for subsequent bond formation. nsf.gov
Reactivity of the Halogenated Phenyl Ring
The 3-chloro-5-fluorophenyl group offers multiple sites for synthetic modification. The presence of two different halogen atoms (chlorine and fluorine) and their positions relative to each other and the dioxolane substituent allow for regioselective functionalization.
Regioselective Lithiation and Functionalization of the Chlorofluorophenyl Group
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 2-(3-chloro-5-fluorophenyl)-1,3-dioxolane, lithiation using a strong base like n-butyllithium is expected to occur regioselectively. The directing ability of the substituents plays a crucial role. Halogens can act as weak directing groups, and the dioxolane group can also direct lithiation to its ortho positions.
For the 3-chloro-5-fluorophenyl ring, there are two potential sites for deprotonation: C2 (between the dioxolane and the chlorine) and C6 (between the dioxolane and the fluorine). The combined directing effect of the substituents will determine the outcome. Studies on similar polysubstituted phenyl rings have shown that the combined ortho-directing aptitude of multiple substituents often controls the regioselectivity. acs.org The resulting organolithium species is a versatile intermediate that can be quenched with a wide range of electrophiles (e.g., carbon dioxide, aldehydes, silyl (B83357) halides) to introduce new functional groups with high regiocontrol. acs.orgthieme-connect.de
Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Sonogashira)
The chlorine and fluorine atoms on the phenyl ring serve as handles for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like an arylboronic acid) with an organic halide. The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > OTf >> Cl > F. nih.gov This differential reactivity suggests that selective coupling at the C-Cl bond is feasible while leaving the more robust C-F bond intact. This would require a palladium catalyst system, often with specialized phosphine ligands, that is active enough to facilitate the oxidative addition to the relatively unreactive aryl chloride bond. rsc.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki reaction, the reactivity of the halide is crucial, with aryl chlorides being significantly less reactive than aryl bromides or iodides. organic-chemistry.orgorganic-chemistry.org Achieving a Sonogashira coupling at the C-Cl position of this compound would likely necessitate forcing conditions or highly active catalyst systems, while the C-F bond would be expected to remain unreactive under typical Sonogashira conditions. organic-chemistry.org
Summary of Cross-Coupling Reactivity
| Reaction | Description | Reactivity at C-Cl | Reactivity at C-F | Key Considerations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd-catalyzed reaction with an organoboron reagent to form a C(sp²)-C(sp²) bond. nih.gov | Possible with active catalysts. rsc.org | Generally unreactive. | Choice of catalyst and ligands is critical for activating the C-Cl bond. |
| Sonogashira | Pd/Cu-catalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond. organic-chemistry.org | Challenging but possible. | Generally unreactive. | Requires highly active catalysts or harsh conditions due to the low reactivity of aryl chlorides. organic-chemistry.org |
Influence of Chloro and Fluoro Substituents on Aromatic Reactivity
The inductive effect stems from the high electronegativity of chlorine and fluorine, which withdraws electron density from the ring through the sigma bond framework, thereby deactivating the ring towards electrophilic aromatic substitution. Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect.
Conversely, the resonance effect involves the donation of lone pair electrons from the halogen atoms to the pi-system of the benzene (B151609) ring. This +M effect increases the electron density at the ortho and para positions. The 2p orbitals of fluorine are of similar size to the 2p orbitals of carbon, leading to more effective orbital overlap and a stronger +M effect for fluorine compared to chlorine, which uses its 3p orbitals.
For nucleophilic aromatic substitution, the strong electron-withdrawing nature of the chloro and fluoro substituents can activate the ring towards attack by a nucleophile, particularly at the carbon atoms bearing the halogens. This is especially true if a strong electron-withdrawing group is present in the ortho or para position to the leaving group, which can stabilize the intermediate Meisenheimer complex.
Mechanisms of Key Chemical Transformations
Investigation of Reaction Intermediates and Transition States
Detailed experimental and computational studies on the reaction intermediates and transition states of this compound are not extensively available in the public domain. However, insights can be drawn from the well-established mechanisms of similar compounds.
One important transformation for compounds of this class is ortho-lithiation , a directed metalation reaction. The 1,3-dioxolane group can act as a directed metalating group (DMG). In a similar compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, it has been demonstrated that treatment with butyllithium (B86547) leads to deprotonation at the position ortho to both chloro substituents. This suggests that for this compound, lithiation would likely occur at the C2 position (ortho to both the chloro and fluoro groups) or the C6 position (ortho to the fluoro group and the dioxolane). The reaction proceeds through a transition state where the lithium atom of the organolithium reagent coordinates with the oxygen atoms of the dioxolane ring, facilitating the deprotonation of a nearby carbon atom to form a highly reactive aryllithium intermediate. This intermediate can then react with various electrophiles to introduce new functional groups onto the aromatic ring.
Another key reaction is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring to yield 3-chloro-5-fluorobenzaldehyde. The mechanism involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding aldehyde and ethylene glycol. The stability of the oxocarbenium ion is a critical factor in determining the reaction rate. The transition state for the formation of this intermediate will involve a significant development of positive charge at the benzylic carbon.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetic and thermodynamic parameters for reactions involving this compound are not specifically documented. However, the influence of the chloro and fluoro substituents on reaction rates can be predicted using linear free-energy relationships, such as the Hammett equation.
For the acid-catalyzed hydrolysis of the dioxolane ring, a Hammett study on a series of substituted benzylidene acetals revealed a reaction constant (ρ) of -4.06. researchgate.net The negative sign of ρ indicates that the reaction is slowed by electron-withdrawing substituents and accelerated by electron-donating substituents. This is consistent with a mechanism where there is a buildup of positive charge in the transition state, as in the formation of an oxocarbenium ion.
The Hammett substituent constants (σ) for meta-chloro and meta-fluoro are +0.37 and +0.34, respectively. The additive effect of these electron-withdrawing groups on the aromatic ring of this compound would result in a significant decrease in the rate of hydrolysis compared to the unsubstituted 2-phenyl-1,3-dioxolane. The positive σ values of the substituents stabilize the ground state of the reactant more than the positively charged transition state, thus increasing the activation energy of the reaction.
The following table illustrates the predicted qualitative effect of the substituents on the rate of acid-catalyzed hydrolysis based on the Hammett equation:
| Substituent | σ value (meta) | Predicted Effect on Hydrolysis Rate |
| -H | 0.00 | Reference rate |
| -Cl | +0.37 | Slower |
| -F | +0.34 | Slower |
| -Cl, -F (additive) | ~+0.71 | Significantly slower |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for Detailed Structural Characterization
A combination of high-resolution nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography affords an unambiguous determination of the molecule's connectivity, molecular weight, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(3-chloro-5-fluorophenyl)-1,3-dioxolane, ¹H, ¹³C, and ¹⁹F NMR provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the phenyl ring and the dioxolane ring. The protons on the dioxolane ring typically appear as a multiplet, while the aromatic protons will exhibit splitting patterns influenced by both chloro and fluoro substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. wikipedia.org Fluorine-19 has a nuclear spin of 1/2 and is 100% abundant in nature, making it highly receptive to NMR analysis. wikipedia.org The chemical shift of the fluorine atom in the phenyl ring provides insight into its electronic environment, which can be affected by conjugation and the presence of other substituents. dovepress.com The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals. wikipedia.org
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between protons, while HSQC would correlate proton signals with their directly attached carbon atoms.
A summary of expected NMR data is presented below:
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | Aromatic: 6.8 - 7.5; Dioxolane: 3.9 - 4.2; Acetal (B89532): ~5.8 | Splitting patterns in the aromatic region due to chloro and fluoro substituents. |
| ¹³C | Aromatic: 110 - 165; Dioxolane: ~65; Acetal: ~103 | Chemical shifts influenced by electronegativity of attached atoms. |
| ¹⁹F | -100 to -120 | Sensitive to the electronic environment of the phenyl ring. |
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₉H₈ClFO₂. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways would likely involve the loss of the dioxolane ring or cleavage of the bond between the phenyl ring and the dioxolane moiety. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be a characteristic feature in the mass spectrum.
| Technique | Information Obtained | Expected Results for C₉H₈ClFO₂ |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Molecular Ion Peak (M⁺) corresponding to the exact mass of C₉H₈ClFO₂. |
| Electron Ionization (EI) Mass Spectrometry | Fragmentation pattern. | Characteristic fragments resulting from the loss of ethylene (B1197577) oxide, the entire dioxolane ring, or halogen atoms. The presence of the chlorine isotope pattern. |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.govmdpi.com This technique would provide an unambiguous depiction of the conformation of the 1,3-dioxolane (B20135) ring and the relative orientation of the 3-chloro-5-fluorophenyl substituent. mdpi.com Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. mdpi.com
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. researchgate.net |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. mdpi.com |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). mdpi.com |
| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |
| Torsional Angles | The dihedral angles that define the conformation of the molecule, particularly the puckering of the dioxolane ring and the orientation of the phenyl group. |
Conformational Analysis of the 1,3-Dioxolane Ring and Phenyl Moiety
In the solid state, the conformation is fixed within the crystal lattice and can be precisely determined by X-ray crystallography. The 1,3-dioxolane ring typically adopts an "envelope" or "twist" conformation to relieve ring strain. The large phenyl substituent will likely occupy a pseudo-equatorial position to minimize steric hindrance.
In solution, the molecule is more dynamic, and there can be an equilibrium between different conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the time-averaged conformation in solution. It is generally expected that the lowest energy conformation in solution will be similar to that observed in the solid state, with the bulky substituent in a sterically favorable position.
The 1,3-dioxolane ring can undergo a dynamic process known as pseudorotation, where the pucker of the ring moves around the ring system. This process involves the interconversion of various envelope and twist conformations. The energy barrier for this process is generally low.
Ring inversion, a higher energy process that would involve the phenyl group moving from a pseudo-equatorial to a pseudo-axial position, is also possible. scribd.com The barrier to ring inversion in 1,3-dioxane (B1201747) systems is influenced by torsional strain and the nature of the substituents. rsc.orgrsc.org For this compound, the large steric bulk of the substituted phenyl group would likely result in a significant energy barrier for ring inversion, making the conformation with the equatorial substituent strongly preferred. Variable-temperature NMR studies could be employed to determine the energy barriers associated with these dynamic processes.
| Process | Description | Expected for this compound |
| Pseudorotation | Low-energy interconversion of envelope and twist conformations of the dioxolane ring. | A rapid process at room temperature. |
| Ring Inversion | Higher-energy process involving the flipping of the ring, interconverting axial and equatorial substituents. | A high energy barrier is expected due to the bulky substituent, making one chair-like conformation highly favored. |
Computational and Theoretical Studies
Electronic Structure and Molecular Orbital Analysis (DFT Calculations)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane, calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its optimized geometry and analyze its molecular orbitals.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the most likely to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The presence of electron-withdrawing chlorine and fluorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenyl dioxolane. This is due to the inductive effect of the halogens, which pulls electron density from the aromatic system. The HOMO is likely to be distributed over the π-system of the phenyl ring, while the LUMO may also be centered on the ring, indicating its susceptibility to nucleophilic attack.
From the HOMO and LUMO energies, key global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic properties.
Table 1: Predicted Global Reactivity Descriptors for this compound (Note: These are illustrative values based on typical DFT calculations for similar halogenated aromatic compounds.)
| Parameter | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -1.20 |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.65 |
| Ionization Potential | I ≈ -EHOMO | 6.85 |
| Electron Affinity | A ≈ -ELUMO | 1.20 |
| Electronegativity | χ = (I + A) / 2 | 4.025 |
| Chemical Hardness | η = (I - A) / 2 | 2.825 |
| Electrophilicity Index | ω = χ² / (2η) | 2.85 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT calculations are also highly effective in predicting vibrational spectra (Infrared and Raman). Following geometric optimization, the calculation of harmonic vibrational frequencies provides a theoretical spectrum. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled using an appropriate scaling factor to improve agreement with experimental data. ijrte.org
The predicted spectrum for this compound would exhibit characteristic vibrational modes corresponding to its functional groups. Key expected vibrations include:
C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹).
Asymmetric and symmetric CH₂ stretching of the dioxolane ring (around 2990-2890 cm⁻¹).
C=C stretching within the phenyl ring (around 1600-1450 cm⁻¹).
C-O-C stretching of the dioxolane ring (around 1200-1050 cm⁻¹).
C-F stretching (around 1250-1150 cm⁻¹).
C-Cl stretching (around 850-550 cm⁻¹). ijrte.org
The Potential Energy Distribution (PED) analysis is used to assign these calculated frequencies to specific vibrational modes of the molecule.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: This table is an illustrative prediction. Experimental validation is required.)
| Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) | Assignment (PED Contribution %) |
| 3085 | 15.2 | 30.5 | Aromatic C-H stretch (98%) |
| 2980 | 25.8 | 45.1 | Dioxolane CH₂ asym stretch (95%) |
| 1580 | 40.1 | 110.2 | Phenyl C=C stretch (88%) |
| 1230 | 150.5 | 25.3 | C-F stretch (85%) |
| 1150 | 85.3 | 40.7 | C-O-C asym stretch (75%) |
| 830 | 75.9 | 15.6 | C-Cl stretch (74%) ijrte.org |
Reaction Mechanism Elucidation and Transition State Modeling
Theoretical chemistry is instrumental in mapping reaction pathways. A characteristic reaction of 1,3-dioxolanes is acid-catalyzed hydrolysis, which results in the cleavage of the acetal (B89532) to form the parent aldehyde (3-chloro-5-fluorobenzaldehyde) and ethylene (B1197577) glycol.
Computational modeling can elucidate this mechanism by:
Identifying Intermediates: The reaction likely proceeds through protonation of one of the dioxolane oxygen atoms.
Locating Transition States (TS): A transition state search (e.g., using methods like QST2/QST3 or the Berny algorithm) would identify the structure of the highest energy point along the reaction coordinate for key steps, such as the ring-opening to form a carbocation intermediate and the subsequent nucleophilic attack by water.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate.
The electron-withdrawing chloro and fluoro substituents on the phenyl ring are expected to have a significant electronic influence. They would destabilize the carbocation intermediate that forms upon ring-opening at the benzylic position, likely leading to a higher activation energy and a slower rate of hydrolysis compared to an unsubstituted analogue.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation for this compound would reveal its conformational landscape.
The primary conformational features of interest are:
Dioxolane Ring Puckering: The five-membered dioxolane ring is not planar and typically adopts either an "envelope" (Cₛ symmetry) or a "twist" (C₂ symmetry) conformation. MD simulations can map the energy barriers between these puckered forms and determine their relative populations at a given temperature.
Phenyl Group Rotation: The simulation would also explore the rotation around the single bond connecting the phenyl group to the dioxolane ring. This would identify the preferred rotational conformation (torsional angle) and the energy barrier to rotation, which is influenced by steric hindrance and electronic interactions between the two rings.
By simulating the molecule's trajectory over nanoseconds, MD can generate a statistical map of all accessible conformations, providing a complete picture of its structural flexibility.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Substituted Dioxolanes
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.gov These models are powerful tools for predicting the behavior of new compounds without the need for extensive experimentation. nih.gov
To develop a QSRR model for the reactivity of substituted phenyl-1,3-dioxolanes, one would follow these steps:
Dataset Assembly: A series of 2-(substituted-phenyl)-1,3-dioxolane compounds would be synthesized or modeled, including the target compound this compound.
Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).
Topological: Connectivity indices that describe the branching and shape of the molecule.
Hydrophobic: LogP (partition coefficient).
Model Building: A reactivity parameter (e.g., the rate constant for hydrolysis) would be measured experimentally for the series. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are then used to build a mathematical equation that links the calculated descriptors to the experimental reactivity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. researchgate.net
A successful QSRR model could then be used to accurately predict the reactivity of other dioxolanes with different substitution patterns on the phenyl ring.
Role As a Versatile Synthetic Building Block and Intermediate
Applications in Complex Organic Synthesis (Excluding Pharmaceutical/Biological Targets)
The unique structural features of 2-(3-chloro-5-fluorophenyl)-1,3-dioxolane make it a valuable precursor for the construction of complex molecular architectures. The dioxolane group serves as a robust protecting group for the aldehyde functionality, which can be unveiled at a suitable stage of a synthetic sequence. Concurrently, the chloro and fluoro substituents on the aromatic ring provide handles for a variety of cross-coupling and nucleophilic substitution reactions.
Precursor for Functionalized Carbonyl Compounds
The primary role of the 1,3-dioxolane (B20135) moiety in this compound is to mask the reactive aldehyde group of 3-chloro-5-fluorobenzaldehyde (B1363420). This protection strategy is crucial in multi-step syntheses where the aldehyde is incompatible with the reaction conditions required for transformations elsewhere in the molecule. The deprotection of the acetal (B89532) to regenerate the aldehyde is typically achieved under acidic conditions.
The liberated 3-chloro-5-fluorobenzaldehyde is a functionalized carbonyl compound that can participate in a wide array of subsequent chemical transformations. These include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations, providing access to a diverse range of more complex molecules.
Table 1: Typical Conditions for Deprotection of this compound
| Reagent/Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|
| Aqueous HCl | Acetone/Water | Room Temperature to Reflux | Standard and widely used method. |
| Acetic Acid | Water | Reflux | Mild acidic conditions. |
| p-Toluenesulfonic acid | Acetone | Room Temperature | Catalytic amount of a strong acid. |
| Lewis Acids (e.g., FeCl₃, ZnCl₂) | Acetonitrile | Varies | Can offer chemoselectivity. |
Incorporation into Macrocyclic and Heterocyclic Frameworks
Substituted benzaldehydes are key components in the synthesis of various macrocyclic and heterocyclic structures. Following deprotection, the resulting 3-chloro-5-fluorobenzaldehyde can be employed in cyclization reactions to form these complex frameworks. The presence of the halogen substituents can influence the electronic properties and conformation of the resulting macrocycles or heterocycles.
For instance, the aldehyde functionality can participate in reactions such as the Pictet-Spengler synthesis of tetrahydro-β-carbolines or the Hantzsch pyridine (B92270) synthesis, leading to the formation of nitrogen-containing heterocyclic cores. wikipedia.orgchemtube3d.comorganic-chemistry.orgchemtube3d.comrsc.orgnih.gov In macrocyclization reactions, the aldehyde can be involved in intramolecular aldol reactions or Wittig-type olefination reactions to close large rings.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for screening in various applications. wikipedia.orgnih.govyoutube.comresearchgate.netalfa-chemistry.com this compound is an excellent scaffold for DOS due to its multiple points of diversification.
The chloro and fluoro substituents on the phenyl ring can be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. chemtube3d.comwikipedia.orgmdpi.comtcichemicals.comorganic-chemistry.orgbohrium.comlibretexts.orgorganic-chemistry.orgtcichemicals.comnih.govresearchgate.net This allows for the introduction of a wide range of substituents, including alkyl, aryl, amino, and alkynyl groups, at these positions. The differential reactivity of the C-Cl and C-F bonds can potentially allow for selective functionalization. Following these diversification reactions, the aldehyde can be deprotected and further functionalized, leading to a vast array of structurally distinct molecules from a single starting material.
Table 2: Potential Diversification Reactions on the Aromatic Ring
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential New Functional Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid or ester | Pd(PPh₃)₄ / Base | Aryl, Alkyl |
| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst / Ligand / Base | Amino |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst / Cu(I) / Base | Alkynyl |
| Stille Coupling | Organostannane | Pd catalyst | Aryl, Vinyl, Alkyl |
| Heck Coupling | Alkene | Pd catalyst / Base | Alkenyl |
Potential in Materials Science and Polymer Chemistry
The presence of fluorine atoms in organic molecules can impart unique properties such as high thermal stability, chemical resistance, and low refractive indices. researchgate.netalfa-chemistry.commdpi.comspecialchem.comrsc.orginfinitalab.commdpi.comsigmaaldrich.comnumberanalytics.comresearchgate.netuwb.edu.plresearchgate.netresearchgate.net These characteristics make fluorinated compounds attractive for applications in materials science and polymer chemistry.
Monomer or Intermediate in Polymer Design
Following deprotection to 3-chloro-5-fluorobenzaldehyde, this molecule can potentially serve as a monomer or an intermediate in the synthesis of high-performance polymers. For example, it could be used in condensation polymerization reactions. The aldehyde group could be converted to other functional groups, such as a carboxylic acid or an alcohol, which can then be used to create polyesters or polyamides. researchgate.netlibretexts.org
The incorporation of the chloro and fluoro substituents into the polymer backbone would be expected to enhance the thermal stability, chemical resistance, and flame retardancy of the resulting material. Furthermore, the fluorine content can lower the polymer's refractive index and dielectric constant, which is desirable for optical and electronic applications. mdpi.comspecialchem.comrsc.orginfinitalab.commdpi.comsigmaaldrich.comresearchgate.net
Components for Specialty Organic Materials
The unique electronic properties conferred by the chloro and fluoro substituents make this compound and its derivatives interesting candidates for the synthesis of specialty organic materials. For instance, the corresponding benzaldehyde (B42025) could be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The halogen atoms can be used to tune the electronic energy levels of the molecules and influence their self-assembly properties in the solid state.
Furthermore, the introduction of fluorine can enhance the volatility of organic molecules, which can be advantageous for purification and for deposition processes in the fabrication of thin-film devices. The high electronegativity of fluorine can also lead to specific intermolecular interactions, influencing the packing of molecules in crystals and thin films, which is a critical factor in determining the performance of organic electronic materials.
Derivatization Strategies and Analogous Compound Studies
Synthesis of Derivatives with Modified Halogenation Patterns
The modification of the halogenation pattern on the phenyl ring of 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is a key strategy to modulate its electronic and steric properties. This can be achieved through various synthetic methodologies, primarily involving electrophilic aromatic substitution or nucleophilic aromatic substitution, although the latter is generally less facile on an electron-rich phenyl ring.
A primary method for introducing further substituents is through directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. In a study on the related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, treatment with butyllithium (B86547) resulted in deprotonation at the 4-position, situated between the two chlorine atoms. nih.gov This suggests that for this compound, lithiation would likely occur at the C4 or C6 positions, directed by the chloro and fluoro substituents. Subsequent quenching with an electrophile could introduce a variety of new groups. For instance, reaction with N-fluorobenzenesulfonimide (NFSI) could lead to the introduction of an additional fluorine atom.
Furthermore, the existing halogen atoms can be replaced under specific conditions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to replace the chlorine atom with aryl, alkyl, or amino groups, respectively. The relative reactivity of the C-Cl versus the C-F bond would be a critical factor in achieving selectivity, with the C-Cl bond generally being more susceptible to oxidative addition to the palladium catalyst.
The table below illustrates potential derivatives with modified halogenation and other substitutions, based on established synthetic routes for analogous compounds.
| Parent Compound | Modification Strategy | Potential Derivative | Key Reagents |
| This compound | Directed ortho-metalation followed by electrophilic quench | 2-(3-Chloro-5-fluoro-4-iodophenyl)-1,3-dioxolane | n-BuLi, I₂ |
| This compound | Directed ortho-metalation followed by electrophilic quench | 2-(3-Chloro-5-fluoro-2-trimethylsilylphenyl)-1,3-dioxolane | n-BuLi, TMSCl |
| This compound | Suzuki Cross-Coupling | 2-(3-Fluoro-5-phenylphenyl)-1,3-dioxolane | Phenylboronic acid, Pd catalyst, base |
| This compound | Buchwald-Hartwig Amination | 2-(3-Fluoro-5-(N-morpholino)phenyl)-1,3-dioxolane | Morpholine, Pd catalyst, base |
Investigation of Analogues with Varied Dioxolane Substituents
While the 1,3-dioxolane (B20135) ring is often employed as a protecting group for aldehydes and ketones, its structure can be varied to influence the properties of the molecule. Modifications can include the introduction of substituents on the dioxolane ring itself or the replacement of the oxygen atoms with other heteroatoms.
The synthesis of such analogues typically starts from a modified diol or its equivalent. For instance, using propane-1,2-diol instead of ethylene (B1197577) glycol in the acetalization of 3-chloro-5-fluorobenzaldehyde (B1363420) would yield a 2-(3-chloro-5-fluorophenyl)-4-methyl-1,3-dioxolane. The presence of a substituent on the dioxolane ring can introduce a chiral center, allowing for the synthesis of enantiomerically pure compounds, which can be crucial for biological applications.
Replacing the oxygen atoms with sulfur to form a 1,3-dithiolane (B1216140) analogue is another common strategy. Dithiolanes exhibit different chemical stability and reactivity compared to their dioxolane counterparts. For example, they are more resistant to acidic hydrolysis but can be cleaved under specific oxidative or reductive conditions.
The following table summarizes some possible analogues with varied dioxolane substituents.
| Parent Aldehyde/Ketone | Diol/Dithiol | Resulting Analogue |
| 3-Chloro-5-fluorobenzaldehyde | Propane-1,2-diol | 2-(3-Chloro-5-fluorophenyl)-4-methyl-1,3-dioxolane |
| 3-Chloro-5-fluorobenzaldehyde | 2,2-Dimethylpropane-1,3-diol | 2-(3-Chloro-5-fluorophenyl)-5,5-dimethyl-1,3-dioxane |
| 3-Chloro-5-fluorobenzaldehyde | Ethane-1,2-dithiol | 2-(3-Chloro-5-fluorophenyl)-1,3-dithiolane |
Structure-Reactivity and Structure-Property Correlation Studies within Related Series
The systematic modification of the structure of this compound and its analogues allows for the establishment of structure-reactivity and structure-property relationships. These studies are fundamental in medicinal chemistry and materials science for the rational design of new molecules with desired characteristics.
In a series of aryl acetamide (B32628) triazolopyridazines investigated for their activity against Cryptosporidium, a compound bearing the 2-(3-chloro-5-fluorophenyl) moiety was synthesized and evaluated. mdpi.com The study highlighted the significant role of fluorine in modulating the biological activity. For instance, the exchange of a chlorine atom with a fluorine in a 3,5-dichloro analogue to give the 3-chloro-5-fluoro derivative resulted in similar potency, while a second exchange to a 3,5-difluoro analogue led to a decrease in activity. mdpi.com This suggests a subtle interplay of electronic and steric effects of the halogen substituents.
The table below presents a hypothetical structure-activity relationship (SAR) based on findings from related compound series.
| Compound | Substitution Pattern | Observed/Predicted Effect on a Hypothetical Biological Target | Reference for Principle |
| 2-(3,5-Dichlorophenyl)-1,3-dioxolane analogue | 3,5-dichloro | Baseline activity | mdpi.com |
| This compound analogue | 3-chloro, 5-fluoro | Similar activity to dichloro analogue | mdpi.com |
| 2-(3,5-Difluorophenyl)-1,3-dioxolane analogue | 3,5-difluoro | Decreased activity | mdpi.com |
| 2-(3-Chloro-5-trifluoromethylphenyl)-1,3-dioxolane analogue | 3-chloro, 5-trifluoromethyl | Increased activity | mdpi.com |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane involves the acid-catalyzed acetalization of 3-chloro-5-fluorobenzaldehyde (B1363420) with ethylene (B1197577) glycol. While effective, this method often relies on homogenous acid catalysts and requires the removal of water, which can present environmental and process efficiency challenges. organic-chemistry.org Future research is geared towards developing greener, more sustainable synthetic protocols.
Key areas of development include:
Heterogeneous Catalysis: The use of solid, recyclable acid catalysts such as silica-supported magnesium hydrogen phosphate (B84403) (MgHPO₄/SiO₂) offers a green alternative, simplifying work-up procedures and minimizing solvent use. researchgate.net
Photocatalysis: Emerging studies show that acetalization can be achieved efficiently at room temperature using low loadings of photocatalysts under light irradiation, reducing energy consumption and avoiding harsh reaction conditions. proquest.comrsc.org
Advanced Solvent Systems: Deep eutectic solvents (NADES) are being explored as dual-purpose solvent-catalyst systems that are biodegradable, non-toxic, and recyclable, representing a significant leap in sustainable chemistry. researchgate.net
Catalyst-Free Methods: Under specific conditions, such as elevated temperatures in suitable solvents, the acetalization of aldehydes with diols can proceed without any catalyst, offering a simplified and inherently green process. acs.org
| Methodology | Potential Catalyst/Conditions | Key Advantages | Relevant Research Focus |
|---|---|---|---|
| Heterogeneous Catalysis | Silica-supported solid acids (e.g., MgHPO₄/SiO₂) | Catalyst recyclability, solvent-free conditions, simple work-up. researchgate.net | Developing highly active and stable solid acid catalysts. |
| Photocatalysis | Organic dyes (e.g., Eosin Y, Acid Red 52) under visible light. proquest.comrsc.org | Mild room temperature conditions, low energy input, high yields. proquest.com | Screening new photocatalysts for efficiency and broader applicability. |
| Deep Eutectic Solvents (NADES) | Choline chloride/malonic acid. researchgate.net | Biodegradable and recyclable medium, acts as both solvent and catalyst. researchgate.net | Optimizing NADES composition for maximum yield and recyclability. |
| Catalyst-Free Synthesis | High temperature (e.g., 160 °C) with excess ethylene glycol. acs.org | Process simplification, no catalyst cost or contamination. acs.org | Investigating reaction kinetics and minimizing energy requirements. |
| Ultrasound-Assisted Synthesis | Graphene oxide catalyst with ultrasonic irradiation. researchgate.net | Shorter reaction times, high yields, mild and safe conditions. researchgate.net | Exploring the synergistic effects of sonication and nanocatalysts. |
Exploration of Unconventional Reactivity Profiles
Beyond its role as a protected aldehyde, the molecular structure of this compound offers multiple sites for novel chemical transformations. Future research will likely focus on exploiting this latent reactivity to build molecular complexity in new ways.
Selective C-Cl Bond Activation: The carbon-chlorine bond is inherently more reactive than the carbon-fluorine bond. This difference can be exploited for selective functionalization. Advanced catalytic systems, including those based on palladium, nickel, or copper, can facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) exclusively at the chlorine position, leaving the C-F bond and the dioxolane ring intact. Recent studies on vanadia-based catalysts have shown promise in reducing the energy barrier for breaking C-Cl bonds in chloroaromatics. acs.orgnih.gov
Radical C-H Functionalization: The hydrogen atom at the C2 position of the 1,3-dioxolane (B20135) ring is not merely a placeholder. Research has shown that this position can be susceptible to radical abstraction. Thiol-promoted radical chain processes could enable the addition of the dioxolane moiety to other molecules, such as imines, opening pathways to complex α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org
Photocatalytic Dechlorination: The selective cleavage of the C-Cl bond could also be achieved via photocatalysis. acs.org This would provide a mild and controlled method to transform the title compound into its corresponding 5-fluorophenyl-1,3-dioxolane derivative, offering a divergent route for synthesizing different families of compounds from a single intermediate. nih.gov
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby accelerating research and development. For this compound, advanced computational modeling is an emerging field that can guide synthetic and applicative efforts.
Predicting Site Selectivity: Density Functional Theory (DFT) calculations can model the electronic structure of the molecule, mapping the electrostatic potential to visualize the relative reactivity of the C-Cl versus the C-F bond. researchgate.net By calculating bond dissociation energies, researchers can quantitatively predict which bond is more likely to break under specific reaction conditions, guiding the design of highly selective transformations.
Reaction Mechanism Elucidation: Computational models can be used to simulate entire reaction pathways, such as the acetalization process or a proposed C-Cl cross-coupling reaction. researchgate.net This allows for the identification of transition states and intermediates, providing a deeper understanding of the reaction mechanism and helping to optimize conditions for higher yields and fewer byproducts.
Modeling Physicochemical Properties: The unique properties conferred by the fluorine atom, such as increased thermal stability and altered electronic character, can be modeled computationally. nih.govacs.org These predictive models are invaluable for designing new non-biological applications, for instance, by estimating properties like dielectric constants or orbital energies for materials science applications. researchgate.netnih.gov
| Modeling Technique | Target Property/Process | Potential Research Insight |
|---|---|---|
| Density Functional Theory (DFT) | Bond Dissociation Energies (C-Cl vs. C-F) | Predicting and rationalizing selectivity in cross-coupling or dehalogenation reactions. researchgate.net |
| DFT / Electrostatic Potential Mapping | Molecular Reactivity and Nucleophilic/Electrophilic Sites | Identifying the most reactive sites for functionalization and predicting intermolecular interactions. |
| Transition State Theory | Reaction Energy Profiles | Elucidating mechanisms of synthesis or degradation and identifying rate-limiting steps. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds | Characterizing the strength and nature of the C-F and C-Cl bonds. |
| Molecular Dynamics (MD) | Conformational Analysis and Solvent Effects | Understanding how the molecule behaves in different solvent environments, crucial for optimizing reaction conditions. |
Integration into Flow Chemistry and Automation for Scalable Synthesis
As an important pharmaceutical intermediate, the production of this compound is a prime candidate for process intensification using flow chemistry and automation. This technology offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govresearchgate.net
Enhanced Safety and Control: Flow reactors utilize small volumes, allowing for superior control over reaction temperature and mixing, which is critical for potentially exothermic reactions. mdpi.com This enables the safe handling of reactive intermediates that might be hazardous in large-scale batch reactors. acs.org
Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to shorter reaction times and higher product yields compared to batch processes. rsc.org
Automated Multi-step Synthesis: Flow chemistry allows for the coupling of multiple reaction steps without the need to isolate and purify intermediates. mdpi.com An automated system could integrate the synthesis of the 3-chloro-5-fluorobenzaldehyde precursor followed immediately by its acetalization, streamlining the entire production process and reducing waste. researchgate.net Computational Fluid Dynamics (CFD) can be used to simulate and optimize the reactor design before physical implementation, saving time and resources. rsc.org
Exploration of New Non-Biological Applications in Advanced Chemical Technologies
The unique combination of a dioxolane ring and a di-halogenated phenyl group suggests that this compound could be more than just a pharmaceutical intermediate. Its structural motifs are of interest in materials science and other advanced technologies.
Fluorinated Polymers and Materials: Fluorine-containing aromatic compounds are known to be precursors for high-performance polymers with exceptional thermal stability and chemical resistance. nih.govnumberanalytics.com The title compound could serve as a monomer or a precursor to a monomer. For example, after deprotection of the aldehyde, the resulting 3-chloro-5-fluorobenzaldehyde could be used to synthesize novel fluorinated polymers or liquid crystals. researchgate.net
Advanced Electronic Materials: The high electronegativity of fluorine often leads to materials with low dielectric constants, a desirable property for insulators in microelectronics. numberanalytics.com Furthermore, the incorporation of fluorine can lower the energy levels of molecular orbitals (HOMO/LUMO), which is a key strategy in designing organic semiconductors for applications in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). researchgate.net
Functional Dyes and Probes: The fluorophenyl moiety is a common feature in functional dyes and fluorescent probes. mdpi.com The selective reactivity of the C-Cl bond provides a handle to attach this fluorinated scaffold to other molecular systems, potentially creating novel sensors or imaging agents where the fluorine atom can also be used for ¹⁹F NMR studies. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-chloro-5-fluorophenol with glyoxal derivatives under acid catalysis. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenol to glyoxal) and temperature (80–100°C) improves yields to ~70–85%. Solvent choice (e.g., dichloromethane vs. toluene) affects reaction kinetics due to polarity differences .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in hexane:ethyl acetate 4:1) and purify via column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (CDCl₃) shows characteristic dioxolane proton signals at δ 4.8–5.2 ppm and aromatic protons at δ 7.1–7.5 ppm. F NMR confirms fluorine substitution at δ -110 to -115 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 230–232 (isotopic pattern due to Cl and F) .
- X-ray Crystallography : Resolves spatial arrangement of the dioxolane ring and halogenated phenyl group (e.g., C–O bond lengths ~1.43 Å) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste .
- Toxicity : Monitor for delayed symptoms (e.g., respiratory irritation) per chlorophenol analogs; PAC-1 (2.1 mg/m³) indicates acute exposure thresholds .
Q. How can researchers assess the solubility and stability of this compound under varying conditions?
- Methodological Answer :
- Solubility : Use HPLC to measure solubility in solvents (e.g., DMSO > 50 mg/mL; aqueous buffers < 0.1 mg/mL) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., phenolic derivatives) .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of this compound?
- Methodological Answer : The reaction proceeds via acid-catalyzed nucleophilic attack of phenol on glyoxal, followed by cyclization. Isotopic labeling (O-glyoxal) confirms dioxolane oxygen originates from glyoxal. Kinetic studies (Arrhenius plots) reveal an activation energy of ~60 kJ/mol .
Q. How should researchers resolve contradictions in reported physicochemical data for this compound?
- Methodological Answer :
- Meta-analysis : Cross-reference 95+ studies from PubMed/TOXCENTER using inclusion criteria (e.g., peer-reviewed journals, standardized purity) .
- Validation : Replicate conflicting measurements (e.g., melting point) under controlled humidity and heating rates (DSC recommended) .
Q. Can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution sites (e.g., para to fluorine) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) using AMBER force fields .
Q. What environmental impacts are associated with this compound, and how can its persistence be evaluated?
- Methodological Answer :
- Degradation Studies : Expose to UV/H₂O₂ systems; monitor half-life via LC-MS. Chlorophenol analogs show t₁/₂ > 100 days in aquatic systems .
- Ecototoxicity : Use Daphnia magna assays (EC₅₀ ~5 mg/L) and QSAR models to estimate bioaccumulation potential (log Kow ~3.2) .
Q. How can structure-activity relationships (SAR) guide the design of dioxolane derivatives with enhanced properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
